1,2-Dihydroquinoline

描述

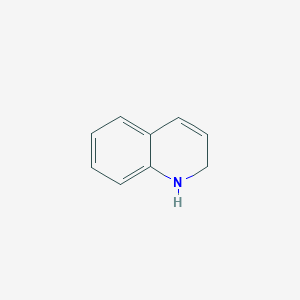

1,2-Dihydroquinoline is a partially hydrogenated quinoline derivative characterized by a six-membered aromatic ring fused to a partially saturated six-membered ring. This structural motif confers unique reactivity and biological activity, making it a valuable scaffold in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves cyclization strategies, such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) , gold-catalyzed three-component reactions , and organoboron-mediated condensations .

Key applications include:

- Antiviral agents: this compound derivatives inhibit Venezuelan equine encephalitis virus (VEEV) replication with EC₅₀ values as low as 0.55 μM .

- Antibacterial agents: 4-Hydroxy-2-oxo-1,2-dihydroquinolines exhibit potent activity against multidrug-resistant Streptococcus pneumoniae .

- Material science: Derivatives like 2,2,4-trimethyl-1,2-dihydroquinoline serve as antioxidants in rubber tires, though environmental concerns drive research into eco-friendly alternatives .

科学研究应用

Medicinal Applications

1,2-Dihydroquinoline derivatives have demonstrated a wide range of biological activities, making them valuable in drug development. Key applications include:

- Anticancer Agents : Several studies have highlighted the anticancer properties of this compound derivatives. For instance, a study identified ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate as a potent anticancer agent when delivered via cationic liposomes, showing superior activity against tumor cells compared to neutral liposomes . Another research indicated that N-substituted 1,2-dihydroquinolines can induce apoptosis in cancer cells through redox imbalance, effectively arresting the cell cycle at the G2/M phase .

- Inhibition of DNA Gyrase : Research has shown that certain this compound derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. For example, the derivative 8-(methylamino)-2-oxo-1,2-dihydroquinoline exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM . This property is particularly relevant in developing new antibiotics to combat resistant bacterial strains.

- Antiviral Activities : The compound has also been explored for its potential antiviral properties. A derivative known as the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold was evaluated for anti-HIV activity and antibacterial effects, demonstrating promising results .

Synthesis and Methodologies

The synthesis of 1,2-dihydroquinolines has been achieved through various innovative methodologies:

- Palladium-Catalyzed Reactions : A facile method utilizing palladium-catalyzed intermolecular aryl amination followed by intramolecular allylic amination has been developed to synthesize 1,2-dihydroquinolines with high yields (up to 95%) from Morita-Baylis-Hillman alcohols .

- Hydrazine-Catalyzed Ring Closure : Another approach involves hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), which efficiently produces 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes .

The biological activities of various derivatives are summarized in the table below:

Case Study: Anticancer Activity

In a study examining nine different 1,2-dihydroquinolines for their cytotoxicity against HepG2 and SMMC tumor cells, one compound was identified with significantly higher cytotoxicity compared to others. This compound was further encapsulated in cationic liposomes to enhance its delivery and efficacy against cancer cells .

Case Study: Antibacterial Development

The exploration of this compound derivatives as DNA gyrase inhibitors has led to promising candidates for antibiotic development. The structure-based drug discovery approach utilized fragment-based methodologies to identify lead compounds that effectively inhibit bacterial growth by targeting essential enzymes involved in DNA replication .

化学反应分析

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

This method enables the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes via a hydrazine-catalyzed mechanism (Figure 1B) . The reaction proceeds through cycloaddition and cycloreversion steps:

-

Cycloaddition : Hydrazine catalyst 9 (bis-TFA salt) facilitates the formation of a cycloadduct at 80°C in isopropanol (75% yield) .

-

Cycloreversion : Heating the cycloadduct at 140°C for 10 min yields 1,2-dihydroquinoline (93% yield) .

Key Findings:

-

Substrate Compatibility : Methyl, fluoro, and chloro substituents on the aryl ring are tolerated (Figure 3) . Steric hindrance at the 8-position reduces yield (17%) .

-

Protecting Groups : N-Tosyl (Ts) groups are optimal, while N-Boc substrates yield quinolines as byproducts (15%) .

-

Additive Effects : Triethylborane (EtB) enhances yields by stabilizing intermediates (Table 4) .

| Substrate | R | R | Yield (%) |

|---|---|---|---|

| 11 | H | H | 82 |

| 17 | 5-Me | H | 85 |

| 18 | 6-Me | H | 78 |

| 22 | 7-Cl | H | 71 |

Post-Reaction Modification : Acid treatment (1 M HCl) of N-Boc dihydroquinoline 11 triggers deprotection and autoxidation to quinoline 1 (61% yield) .

Palladium-Catalyzed Intermolecular Aryl Amination

Morita-Baylis-Hillman (MBH) alcohols undergo a tandem C–N coupling/allylic amination process using Pd(PPh)Cl (10 mol%) and DPPP ligand (20 mol%) .

Reaction Conditions:

| Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 1a | Tosyl amine | 3a | 95 |

| 1b | Cyclohexylamine | 3b | 88 |

| 1c | Aniline | 3c | 82 |

Mechanism : Sequential Buchwald-Hartwig amination and intramolecular allylic amination .

MgBr2_22-Catalyzed Multicomponent Reaction

A solvent-free, regioselective synthesis involves aniline, two ketones, and MgBr catalyst .

Key Features:

-

Regioselectivity : 3-Substituted anilines yield a single regioisomer among four possibilities .

-

Substrate Scope : Compatible with cyclic ketones (e.g., cyclohexanone) and electron-donating/withdrawing substituents .

| Aniline | Ketone 1 | Ketone 2 | Yield (%) |

|---|---|---|---|

| 3-MeCHNH | Acetone | Cyclohexanone | 75 |

| 3-ClCHNH | Butanone | Acetophenone | 68 |

Mechanism : Imine formation precedes annulation, confirmed by H NMR monitoring .

AuCl3_33/AgSbF6_66-Catalyzed Intramolecular Allylic Amination

2-Tosylaminophenylprop-1-en-3-ols cyclize under AuCl/AgSbF catalysis (5 mol%) .

Performance:

-

Yields : 72–89% for substrates with electron-withdrawing/donating groups .

-

Steric Tolerance : Ortho-substituted arenes react efficiently (85% yield) .

Rh(III)-Catalyzed C–H Coupling

Hydrazines couple with 3-methyleneoxetan-2-ones via Rh(III) catalysis to form this compound-3-carboxylic acids .

Advantages:

Oxidation to Quinolines

1,2-Dihydroquinolines undergo autoxidation to quinolines under acidic conditions (e.g., HCl) . For example, N-Boc dihydroquinoline 11 converts to quinoline 1 in 61% yield .

Comparative Analysis of Methods

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dihydroquinoline derivatives, and how do reaction conditions influence product purity?

- Methodological Answer: Solvent-free methods, such as the thermal cyclization of substituted anilines with carbonyl compounds, are widely used for synthesizing this compound derivatives. Reaction temperature (typically 80–120°C) and catalyst choice (e.g., hydrazine or Brønsted acids) critically affect yield and purity. For example, solvent-free protocols reduce side reactions like oxidation to quinoline, improving purity to ≥95% . Structural confirmation requires NMR (e.g., distinguishing dihydroquinoline’s non-aromatic protons) and X-ray crystallography .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : To identify non-aromatic protons in the dihydro ring (δ 4.0–6.0 ppm) and substituent effects on chemical shifts .

- XRD analysis : Resolves ring puckering parameters (e.g., Cremer-Pople coordinates) and hydrogen-bonding motifs, which influence reactivity .

- UV-Vis spectroscopy : Monitors conjugation changes during oxidation or functionalization (e.g., λmax shifts from 300 nm to 400 nm upon aromatization) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer: Divergent yields often stem from competing pathways (e.g., overoxidation to quinoline or polymerization). To mitigate:

- Inert atmosphere : Prevents oxidation during synthesis, stabilizing the dihydro intermediate .

- Catalyst optimization : Hydrazine catalysts in RCCOM (Ring-Closing Carbonyl-Olefin Metathesis) suppress side reactions, achieving yields >80% .

- Comparative kinetic studies : Track intermediates via <sup>1</sup>H NMR to identify rate-limiting steps .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in ring-opening or functionalization reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., -COOR at position 3) stabilize the dihydro structure, reducing oxidation susceptibility. Steric hindrance at position 2 (e.g., methyl groups) slows nucleophilic attacks, as shown in comparative studies of ethyl 4-hydroxy-2-oxo derivatives . Computational modeling (DFT) predicts activation energies for substituent-dependent pathways .

Q. What are the mechanistic insights into this compound’s role in Cu<sup>2+</sup> sensing applications?

- Methodological Answer: Benzodihydroquinoline derivatives undergo Cu<sup>2+</sup>-mediated oxidation to quinoline, producing ratiometric colorimetric responses (λmax shift from 450 nm to 550 nm). Selectivity over Fe<sup>3+</sup> or Zn<sup>2+</sup> is achieved via steric tuning of the dihydroquinoline scaffold .

Q. Methodological and Analytical Considerations

Q. How should researchers design experiments to compare the antioxidant efficacy of polymerized this compound derivatives (e.g., TMQ) in rubber vulcanization?

- Methodological Answer:

- Accelerated aging tests : Expose rubber samples to heat/UV radiation and measure tensile strength retention. TMQ’s efficacy is quantified via OIT (Oxidation Induction Time) using DSC .

- Synergistic studies : Combine TMQ with thiuram accelerators (e.g., TMTD) and analyze crosslink density via solvent swelling experiments .

Q. What statistical frameworks are appropriate for analyzing contradictory data in dihydroquinoline reaction optimization studies?

- Methodological Answer: Multivariate analysis (e.g., PCA or DOE) identifies critical variables (temperature, catalyst loading) affecting yield. For small datasets, non-parametric tests (Mann-Whitney U) compare median yields across methods .

Q. Ethical and Reporting Standards

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

- Methodological Answer:

- Detailed protocols : Report exact molar ratios, purification steps (e.g., column chromatography vs. recrystallization), and spectroscopic data (full NMR assignments) .

- Reference materials : Use certified standards (e.g., USP-grade 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) for calibration .

Q. What ethical considerations apply to computational studies predicting this compound’s biological activity?

- Methodological Answer: Validate in silico models with experimental IC50 data to avoid overclaiming efficacy. Disclose software parameters (e.g., docking algorithms) and potential conflicts of interest .

Q. Data Presentation Guidelines

Q. How should researchers present complex dihydroquinoline synthesis data in manuscripts?

相似化合物的比较

Structural and Reactivity Differences

Key Insights :

- The position of saturation dictates stability and reactivity. This compound is more reactive than 1,4-dihydroquinoline due to strain in the partially saturated ring .

- Fully saturated tetrahydroquinoline derivatives are preferred for applications requiring prolonged stability, such as pharmaceuticals .

Key Insights :

- Gold catalysis excels in regioselectivity but faces cost barriers.

- RCCOM and organoboron methods are cost-effective but require optimization for scalability.

Key Insights :

- This compound derivatives outperform conventional antibiotics and antivirals in potency but face challenges in solubility and protein binding .

- Environmental toxicity drives innovation in eco-friendly derivatives .

准备方法

Traditional Acid-Catalyzed Cyclization Methods

Doebner-Miller Reaction

The Doebner-Miller reaction, a classical method for synthesizing quinoline derivatives, involves the acid-catalyzed condensation of aromatic amines with α,β-unsaturated carbonyl compounds. Recent studies have demonstrated its adaptability for 1,2-dihydroquinoline synthesis. For example, p-toluidine reacts with acetaldehyde in hydrochloric acid to yield 2,6-dimethyl-1,2-dihydroquinoline (Ib ) in 96% yield after 24 hours at room temperature, followed by brief reflux (15 minutes) . The mechanism proceeds via initial formation of an amino alcohol intermediate, which undergoes acid-mediated dehydration and cyclization (Figure 1A).

Key Optimization Parameters:

-

Acid Concentration : Increasing HCl concentration to 6 M accelerates cyclization .

-

Temperature Control : Prolonged room-temperature incubation (24 hours) minimizes side reactions like over-oxidation to quinoline .

Despite its utility, this method faces limitations in regioselectivity for substrates with bulky substituents. For instance, 8-methyl-substituted substrates exhibit reduced yields (17%) due to steric hindrance .

Amino Alcohol and Diamine Cyclization

1,2-Dihydroquinolines can also be prepared from amino alcohols or diamines under acidic conditions. Treatment of 4-hydroxy-1,2,3,4-tetrahydroquinoline with refluxing 6 M HCl for 30 minutes achieves near-quantitative dehydration to this compound . This method bypasses the need for preformed α,β-unsaturated carbonyls, streamlining the synthesis of unsubstituted derivatives.

Mechanistic Analysis:

The reaction proceeds via protonation of the hydroxyl group, followed by elimination of water to generate a resonance-stabilized iminium ion, which undergoes rearomatization (Figure 1B) .

Modern Catalytic Approaches

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A breakthrough in this compound synthesis involves hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes. This method, reported by Zhang et al. (2020), employs hydrazine bis(trifluoroacetate) (9) as a catalyst to mediate [3+2] cycloaddition and cycloreversion steps .

Reaction Mechanism:

-

Cycloaddition : Hydrazine reacts with the aldehyde to form a hydrazone intermediate, which undergoes [3+2] cycloaddition with the olefin (Figure 2A) .

-

Cycloreversion : Thermal cleavage of the cycloadduct regenerates the catalyst and releases this compound (Figure 2B) .

Optimization and Scope:

-

Catalyst Loading : 20 mol% hydrazine achieves optimal yields (80–93%) .

-

Temperature : Cycloreversion proceeds efficiently at 140°C within 10 minutes .

-

Substituent Compatibility : Methyl groups at the 5-, 6-, and 7-positions of the aryl ring are well-tolerated (Table 1) .

Table 1: Substrate Scope of Hydrazine-Catalyzed RCCOM

| Substrate | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 8 | H | H | 93 |

| 17 | 5-Me | H | 89 |

| 18 | 6-Me | H | 85 |

| 19 | 7-Me | H | 88 |

This method excels in stereochemical control, producing single diastereomers confirmed by X-ray crystallography . However, electron-withdrawing groups (e.g., −NO₂) deactivate the substrate, necessitating alternative approaches.

Additive-Enhanced RCCOM

The inclusion of additives like 1,2,2,6,6-pentamethylpiperidine (PMP) or 2,6-di-tert-butylpyridine (DTBP) improves reaction efficiency by suppressing acid-mediated side reactions. For example, PMP increases the yield of 11 from 64% to 85% by sequestering trace HCl .

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield Range (%) | Temperature (°C) | Time | Scalability |

|---|---|---|---|---|

| Doebner-Miller | 70–96 | 25–100 | 24 h + 15 min | High |

| Amino Alcohol Cyclization | 90–98 | 100 | 30 min | Moderate |

| Hydrazine RCCOM | 80–93 | 140 | 10 min | High |

The RCCOM method offers superior speed and catalytic efficiency but requires specialized substrates. Traditional methods remain valuable for large-scale synthesis of simple derivatives.

Advanced Applications and Derivatives

Quinoline Synthesis via RCCOM

Using an acid-labile N-Boc protecting group, this compound undergoes in situ deprotection and autoxidation to quinoline. Treatment with 1 M HCl at 80°C for 5 minutes converts 43 to quinoline in 61% yield .

Functionalization via SNAr and Cycloaddition

2-Fluorobenzaldehyde (44 ) reacts with N-tosyl prenylamine (45 ) via nucleophilic aromatic substitution (SNAr), followed by RCCOM to yield 11 (59% over two steps) . Telescoping RCCOM with quinone cycloaddition produces azapterocarpan analogues (52% yield) , demonstrating the method’s versatility in complex molecule synthesis.

属性

CAS 编号 |

29968-14-7 |

|---|---|

分子式 |

C9H9N |

分子量 |

131.17 g/mol |

IUPAC 名称 |

1,2-dihydroquinoline |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2 |

InChI 键 |

IRFSXVIRXMYULF-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC2=CC=CC=C2N1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。